molecular formula C16H29NO4 B13231631 1-{[(Tert-butoxy)carbonyl]amino}-2-tert-butylcyclohexane-1-carboxylic acid

1-{[(Tert-butoxy)carbonyl]amino}-2-tert-butylcyclohexane-1-carboxylic acid

Cat. No.: B13231631
M. Wt: 299.41 g/mol
InChI Key: ITKHWJXKAJMCPA-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-{[(Tert-butoxy)carbonyl]amino}-2-tert-butylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[(Tert-butoxy)carbonyl]amino}-2-tert-butylcyclohexane-1-carboxylic acid is widely used in scientific research, particularly in:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As an intermediate in the synthesis of pharmaceuticals, including potential drugs for various diseases.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(Tert-butoxy)carbonyl]amino}-2-tert-butylcyclohexane-1-carboxylic acid involves its ability to act as a protecting group for amines in organic synthesis. The tert-butoxycarbonyl group (Boc) protects the amine from unwanted reactions during synthetic processes and can be removed under acidic conditions to reveal the free amine . This protection-deprotection strategy is crucial in multi-step organic syntheses.

Comparison with Similar Compounds

Similar compounds to 1-{[(Tert-butoxy)carbonyl]amino}-2-tert-butylcyclohexane-1-carboxylic acid include:

The uniqueness of this compound lies in its specific steric and electronic properties, which make it particularly useful in certain synthetic applications where other protecting groups may not be as effective .

Properties

Molecular Formula

C16H29NO4

Molecular Weight

299.41 g/mol

IUPAC Name

2-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H29NO4/c1-14(2,3)11-9-7-8-10-16(11,12(18)19)17-13(20)21-15(4,5)6/h11H,7-10H2,1-6H3,(H,17,20)(H,18,19)

InChI Key

ITKHWJXKAJMCPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCCCC1(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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